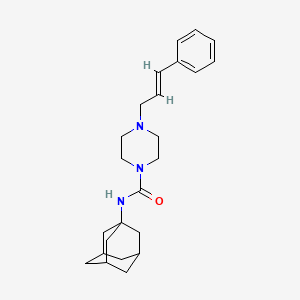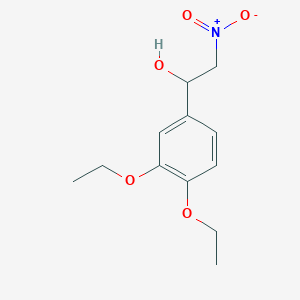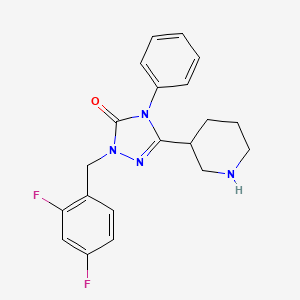
N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide, commonly known as A-366, is a small molecule inhibitor that selectively targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer, inflammation, and cardiovascular diseases. A-366 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
A-366 selectively targets the N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide family of proteins, which are involved in the regulation of gene expression. N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide proteins bind to acetylated histones and recruit transcriptional co-activators to promote gene expression. A-366 binds to the bromodomain of N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide proteins and prevents their interaction with acetylated histones, leading to the inhibition of gene expression.
Biochemical and Physiological Effects
A-366 has been shown to have various biochemical and physiological effects. In cancer, A-366 inhibits the expression of oncogenes and promotes the expression of tumor suppressor genes. Inflammation is reduced by A-366 through the inhibition of pro-inflammatory cytokine expression. In cardiovascular diseases, A-366 reduces the formation of atherosclerotic plaques by inhibiting the expression of genes involved in lipid metabolism.
实验室实验的优点和局限性
A-366 has several advantages for lab experiments, including its selectivity for N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide proteins, its ability to inhibit gene expression, and its potential therapeutic applications. However, A-366 has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research on A-366. One potential direction is to investigate the therapeutic potential of A-366 in combination with other drugs for cancer treatment. Another direction is to study the effects of A-366 on epigenetic modifications and chromatin remodeling. Additionally, further research is needed to understand the potential side effects and toxicity of A-366 in vivo.
合成方法
A-366 can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 1-adamantanamine with acetic anhydride to form N-acetyl-1-adamantanamine. This compound is then reacted with 4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxylic acid to form N-acetyl-N-1-adamantyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarboxamide. Finally, the N-acetyl group is removed using a deprotection reaction to obtain A-366.
科学研究应用
A-366 has been extensively studied in preclinical models for its potential therapeutic applications. In cancer, A-366 has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, prostate cancer, and breast cancer. A-366 has also been shown to have anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines in macrophages. In cardiovascular diseases, A-366 has been shown to reduce the formation of atherosclerotic plaques in mouse models.
属性
IUPAC Name |
N-(1-adamantyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c28-23(25-24-16-20-13-21(17-24)15-22(14-20)18-24)27-11-9-26(10-12-27)8-4-7-19-5-2-1-3-6-19/h1-7,20-22H,8-18H2,(H,25,28)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPDHCWQZAEOFY-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-1-YL)-4-[(2E)-3-phenylprop-2-EN-1-YL]piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(propylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5304588.png)

![(4-chloro-3-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5304598.png)



![N-{2-(1,3-benzodioxol-5-yl)-1-[(benzylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5304641.png)
![3-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-ylcarbonyl]-6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B5304647.png)
![3-({[3-(ethoxycarbonyl)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5304651.png)
![N-(4-chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5304659.png)
![N-(4-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5304673.png)

![(5-chloro-2-ethoxybenzyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5304686.png)
